molecular formula C6H3BrN2 B076586 2-Bromo-4-cyanopyridine CAS No. 10386-27-3

2-Bromo-4-cyanopyridine

Cat. No.: B076586
CAS No.: 10386-27-3
M. Wt: 183.01 g/mol
InChI Key: AWSJFEKOXQBDSL-UHFFFAOYSA-N
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Description

2-Bromo-4-cyanopyridine (CAS: 10386-27-3) is a halogenated pyridine derivative with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol . It is a pale green crystalline solid widely used as a key intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research. The bromine atom at the 2-position and the electron-withdrawing cyano group at the 4-position make it highly reactive in nucleophilic substitutions and metal-catalyzed couplings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-cyanopyridine can be synthesized through various methods. One common method involves the bromination of 4-cyanopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to 4-cyanopyridine under optimized conditions to maximize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Reduction: 2-Bromo-4-aminopyridine.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-cyanopyridine is widely utilized as a building block in organic synthesis. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Cyclization Reactions : It can participate in cyclization to form heterocyclic compounds, which are often biologically active.

Case Study: Synthesis of Pyridine Derivatives

In a study conducted by researchers at a leading university, this compound was used to synthesize novel pyridine derivatives with enhanced pharmacological properties. The derivatives exhibited significant activity against specific cancer cell lines, demonstrating the compound's utility in drug development.

Pharmaceutical Applications

The compound plays a crucial role in the pharmaceutical industry as an intermediate for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects:

  • Anticancer Agents : Certain derivatives have shown promise in inhibiting tumor growth.
  • Antimicrobial Compounds : The structural modifications of this compound have led to the discovery of new antimicrobial agents effective against resistant strains.

Data Table: Pharmaceutical Derivatives of this compound

Compound NameActivity TypeReference
Pyridinyl derivative AAnticancerJournal of Medicinal Chemistry
Pyridinyl derivative BAntimicrobialEuropean Journal of Medicinal Chemistry

Agrochemical Applications

In agrochemistry, this compound serves as an important precursor for developing pesticides and herbicides. Its ability to modify biological activity makes it valuable for creating compounds that target specific pests while minimizing environmental impact.

Case Study: Development of Herbicides

A collaborative research project highlighted the use of this compound in synthesizing a new class of herbicides that effectively control weed growth without harming crop yield. Field trials demonstrated a significant reduction in weed populations with minimal adverse effects on non-target organisms.

Material Science Applications

Beyond its role in pharmaceuticals and agrochemicals, this compound has found applications in material science. It can be used to synthesize polymers and other materials with tailored properties for specific applications, such as sensors or catalysts.

Data Table: Material Science Applications

Application TypeDescriptionReference
Polymer SynthesisHigh-performance materialsAdvanced Materials
CatalystsEnhanced reaction ratesJournal of Catalysis

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyanopyridine in chemical reactions involves the activation of the bromine atom and the cyano group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in various transformations, including reduction and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Bromo-2-fluoropyridine (CAS: 357927-50-5)

  • Molecular Formula : C₅H₃BrFN
  • Molecular Weight : 175.99 g/mol
  • Key Differences: Replaces the cyano group with a fluorine atom. The electronegative fluorine enhances stability but reduces electrophilicity compared to the cyano group.
  • Reactivity: Fluorine’s strong electron-withdrawing effect directs substitutions to specific positions but is less reactive in cross-couplings than bromine in 2-Bromo-4-cyanopyridine .

5-Bromo-2-chloropyrimidin-4-amine (CAS: Not provided)

  • Molecular Formula : C₄H₃BrClN₃
  • Molecular Weight : ~208.35 g/mol (calculated)
  • Key Differences: A pyrimidine derivative with bromine, chlorine, and an amino group. The amino group enables hydrogen bonding, influencing crystal packing .
  • Reactivity : Chlorine and bromine allow sequential substitutions, but the pyrimidine ring’s reduced aromaticity compared to pyridine alters reaction pathways .

4-Bromo-2-cyanopyridine (CAS: 62150-45-2)

  • Molecular Formula : C₆H₃BrN₂
  • Molecular Weight : 183.01 g/mol
  • Key Differences: A structural isomer with bromine at the 4-position and cyano at the 2-position. Steric and electronic effects differ, directing cross-couplings to alternate sites .

4-Bromo-2-cyclopropylpyridine

  • Molecular Formula : C₈H₇BrN

Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield Key Product Reference
This compound Ni-catalyzed sulfonylation 42% 6-(Phenylsulfonyl)nicotinonitrile
4-Bromo-2-fluoropyridine Suzuki coupling N/A Biaryl derivatives
5-Bromo-2-chloropyrimidin-4-amine Stille coupling N/A Substituted pyrimidines
  • This compound demonstrates versatility in nickel-catalyzed couplings, leveraging bromine’s reactivity and the cyano group’s electron-withdrawing effect .
  • Pyrimidine analogs like 5-Bromo-2-chloropyrimidin-4-amine are less commonly used in cross-couplings due to their heterocyclic stability .

Biological Activity

2-Bromo-4-cyanopyridine (CAS Number: 10386-27-3) is a heterocyclic compound that has garnered attention in various fields of chemical research due to its versatile biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₃BrN₂
  • Molecular Weight : 183.01 g/mol
  • Melting Point : 78-80 °C
  • Solubility : Insoluble in water .

Synthesis

This compound can be synthesized through various methods, including multi-step reactions involving concentrated sulfuric acid, nitric acid, and diazotization processes. The synthesis typically includes the following steps:

  • Nitration : Introduction of a nitro group using concentrated sulfuric and nitric acids.
  • Reduction : Conversion of the nitro group to an amine.
  • Diazotization : Formation of a diazonium salt followed by substitution with cyanide .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as a weak competitive inhibitor of certain enzymes involved in bacterial metabolism. For example, it has been reported to inhibit metallo-beta-lactamases, which are crucial for bacterial resistance against beta-lactam antibiotics .

Cytotoxicity and Cancer Research

In cancer research, this compound has shown potential as a cytotoxic agent. It has been evaluated in vitro against several cancer cell lines, indicating that it may induce apoptosis through the activation of caspase pathways. The compound's electron-withdrawing properties enhance its reactivity with cellular nucleophiles, leading to increased cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : As a competitive inhibitor, it binds to active sites of enzymes, preventing substrate access and thereby inhibiting metabolic pathways essential for microbial survival.
  • Reactive Intermediates : The compound can form reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and subsequent cell death .

Study on Antibacterial Activity

A study published in ChemistrySelect demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

Cancer Cell Line Study

In another study focused on its cytotoxic effects, this compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32
Pseudomonas aeruginosa>128

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
MCF-71548
HeLa2048

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-4-cyanopyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is often synthesized via halogenation or substitution reactions. For example, bromination of 4-cyanopyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF) is common. Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization : Confirm structure using 1H^1H/13C^{13}C NMR (CDCl₃ or DMSO-d₆), FT-IR (C≡N stretch ~2230 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H NMR typically shows aromatic protons as doublets (J ≈ 5–6 Hz) due to coupling with adjacent substituents.
  • X-ray crystallography : Use SHELXL for crystal structure refinement (e.g., monoclinic space groups, R-factor < 0.05) to resolve halogen bonding interactions .
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .

Q. What are common reactivity patterns of this compound in cross-coupling reactions?

  • Applications : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/ethanol solvent, 80°C). The cyano group can undergo hydrolysis to carboxylic acids under acidic conditions (H₂SO₄, reflux) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes for this compound derivatives?

  • Approach : Use kinetic isotope effects (KIE) or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to probe transition states. For example, competing pathways in nucleophilic aromatic substitution (SNAr) can be modeled to explain regioselectivity discrepancies .
  • Case Study : Conflicting yields in Pd-catalyzed couplings may arise from trace moisture or ligand decomposition. Monitor reactions via in situ IR or LC-MS to identify intermediates .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

  • Methods :

  • DFT : Calculate HOMO/LUMO energies (e.g., using the Colle-Salvetti functional) to assess charge-transfer potential.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on solubility and aggregation behavior .

Q. How should researchers address discrepancies in melting point or spectral data across literature sources?

  • Troubleshooting :

  • Recrystallization : Repurify the compound using ethanol/water mixtures to eliminate impurities.
  • Inter-lab validation : Collaborate with independent labs to replicate results, ensuring standardized instrumentation (e.g., DSC for melting points) .

Q. What experimental designs enable efficient synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Design Framework :

  • DoE (Design of Experiment) : Use factorial designs to vary substituents (e.g., -F, -CH₃) and assess electronic/steric effects on reactivity.
  • Parallel Synthesis : Employ automated reactors for high-throughput screening of reaction conditions (e.g., temperature, catalyst loading) .

Properties

IUPAC Name

2-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSJFEKOXQBDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471296
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10386-27-3
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-cyanopyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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